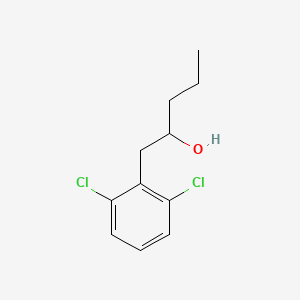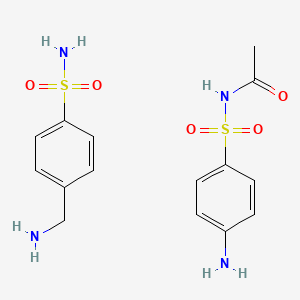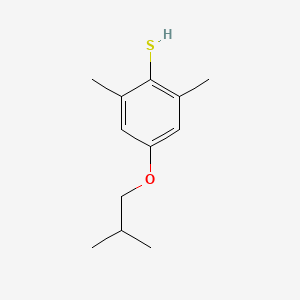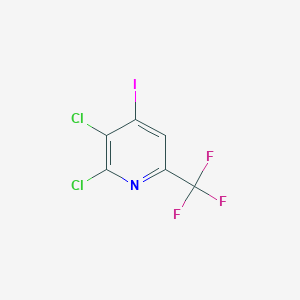
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl2F3IN. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is a white to light yellow solid and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by iodination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.
化学反应分析
Types of Reactions: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
科学研究应用
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the halogen atoms can form strong interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
Comparison: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6HCl2F3IN |
|---|---|
分子量 |
341.88 g/mol |
IUPAC 名称 |
2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HCl2F3IN/c7-4-2(12)1-3(6(9,10)11)13-5(4)8/h1H |
InChI 键 |
FTHMZXVPUBNNJM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



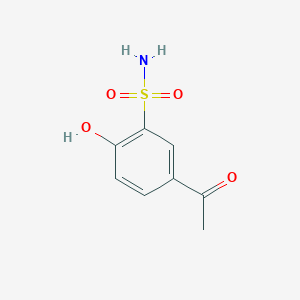
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
